BI-3802

Descripción general

Descripción

BI-3802 es un degradador altamente potente de la proteína del linfoma B de células B 6 (BCL6). BCL6 es un factor de transcripción de dedos de zinc que desempeña un papel crucial en la regulación de los genes implicados en el control del ciclo celular, la muerte celular, la diferenciación y la respuesta al daño del ADN. Al inhibir la interacción del dominio BTB/POZ de BCL6 con varios correpresores, this compound degrada eficazmente la proteína BCL6, lo que lo convierte en una herramienta valiosa para estudiar la biología de BCL6 y su papel en diversas enfermedades, en particular el linfoma difuso de células B grandes (DLBCL) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

BI-3802 se sintetiza mediante una serie de reacciones químicas que implican la formación de una estructura molecular compleja. La ruta sintética suele incluir los siguientes pasos:

- Formación de la estructura central a través de una serie de reacciones de condensación y ciclización.

- Introducción de grupos funcionales como cloruros y amidas mediante reacciones de sustitución.

- Purificación y cristalización final para obtener el compuesto puro .

Métodos de Producción Industrial

La producción industrial de this compound implica la ampliación de la ruta sintética para producir grandes cantidades del compuesto. Este proceso requiere la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. El uso de técnicas de purificación avanzadas, como la cromatografía líquida de alta eficacia (HPLC), es esencial para lograr la calidad deseada del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

BI-3802 experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse para formar diferentes estados de oxidación, lo que puede afectar su actividad biológica.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que puede alterar su eficacia.

Sustitución: Las reacciones de sustitución se utilizan para introducir o reemplazar grupos funcionales en la molécula de this compound

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que implican this compound incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio y el hidruro de aluminio y litio.

Reactivos de sustitución: Como los haluros y las aminas

Principales Productos Formados

Los principales productos formados a partir de las reacciones que implican this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Estos productos pueden incluir diversos derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Key Findings:

- Polymerization Induction : BI-3802 promotes the assembly of BCL6 into helical structures, enhancing its degradation through interactions with E3 ubiquitin ligase SIAH1 .

- Reversible Oligomerization : The compound allows for controlled oligomerization and de-oligomerization, functioning as a switch in synthetic biology applications .

Therapeutic Applications

This compound's ability to degrade BCL6 has significant implications for cancer therapy. The compound has been shown to effectively reduce the viability of DLBCL cells by inducing specific degradation pathways that other inhibitors do not target as effectively.

Potential Uses:

- Cancer Treatment : this compound is being investigated as a therapeutic agent for various B-cell malignancies due to its selective action on oncogenic proteins .

- Synthetic Biology : The reversible oligomerization mechanism can be harnessed in synthetic biology to create controllable cellular systems for research and therapeutic purposes .

Case Studies and Research Findings

Recent studies have provided detailed insights into the efficacy and mechanisms of this compound:

Mecanismo De Acción

BI-3802 ejerce sus efectos uniéndose al dominio BTB/POZ de la proteína BCL6, induciendo su polimerización y posterior degradación. El proceso de degradación está mediado por la ligasa E3 SIAH1, que ubiquitina BCL6, dirigiéndolo a la degradación proteasómica. Este mecanismo reduce eficazmente los niveles de BCL6 en las células, lo que lleva a la desrepresión de los genes diana de BCL6 y la inhibición del crecimiento de las células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

BI-3812: Un inhibidor de BCL6 que interrumpe la interacción BCL6-correpresor pero no induce la degradación de BCL6

CCT373566: Un degradador potente de BCL6 con una estructura química diferente pero una actividad biológica similar.

Singularidad de BI-3802

This compound es único en su capacidad de inducir la polimerización y degradación de BCL6, un mecanismo no observado con otros inhibidores o degradadores de BCL6. Este mecanismo de acción único hace que this compound sea una herramienta valiosa para estudiar la biología de BCL6 y desarrollar nuevas estrategias terapéuticas para los linfomas de células B .

Actividad Biológica

BI-3802 is a small-molecule compound designed to target the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and implications for cancer therapy.

This compound operates primarily by inducing the polymerization and subsequent degradation of BCL6. The compound binds specifically to the BTB/POZ domain of BCL6, which is crucial for its dimerization and interaction with co-repressors. This binding facilitates the formation of BCL6 filaments, leading to its ubiquitination and proteasomal degradation.

- Polymerization : Upon treatment with this compound, BCL6 undergoes reversible polymerization into helical structures. This was confirmed through cryo-electron microscopy and live-cell fluorescence microscopy, revealing that this compound promotes the assembly of supramolecular BCL6 structures .

- Ubiquitination : The non-cullin E3 ubiquitin ligase SIAH1 has been identified as responsible for mediating the ubiquitination of BCL6 induced by this compound. This interaction is critical for the degradation process, as it leads to the sequestration of BCL6 into cellular foci where it is targeted for degradation .

- Selectivity : this compound demonstrates high selectivity for BCL6 over other proteins, making it a potent tool for studying BCL6 biology in vitro and potentially in vivo .

Biological Effects

The biological effects of this compound have been extensively studied in various DLBCL cell lines:

- Inhibition of Cell Proliferation : Research indicates that this compound exhibits significant anti-proliferative effects on DLBCL cells. The compound's ability to degrade BCL6 correlates with reduced cell growth and increased apoptosis compared to traditional inhibitors that only block BCL6 function without leading to its degradation .

- Impact on Cellular Pathways : The degradation of BCL6 by this compound disrupts its repressive function on genes involved in cell cycle regulation and apoptosis, thereby promoting a more favorable cellular environment for therapeutic intervention .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on DLBCL Cell Lines : A study demonstrated that treatment with this compound led to significant reductions in cell viability across multiple DLBCL cell lines. This effect was attributed to the compound's ability to induce robust BCL6 degradation, surpassing the efficacy of other inhibitors like GSK137 .

- CRISPR-Cas9 Screening : Genome-wide CRISPR-Cas9 screens revealed that SIAH1 is essential for this compound-mediated degradation of BCL6. Cells lacking SIAH1 showed resistance to the effects of this compound, underscoring the importance of this ubiquitin ligase in mediating the drug's action .

Data Table

The following table summarizes key properties and findings related to this compound:

| Property/Feature | Description |

|---|---|

| Target Protein | B-cell lymphoma 6 (BCL6) |

| Mechanism | Induces polymerization and proteasomal degradation |

| Key Interactor | SIAH1 (non-cullin E3 ubiquitin ligase) |

| Cell Lines Tested | Various DLBCL lines (Farage, Karpas422) |

| Effect on Cell Viability | Significant reduction in proliferation |

| Selectivity | High selectivity for BCL6 over other proteins |

| Research Findings | Induces formation of cellular foci; promotes apoptosis |

Propiedades

IUPAC Name |

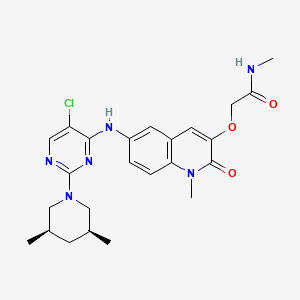

2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTJETQFYHZHNB-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.